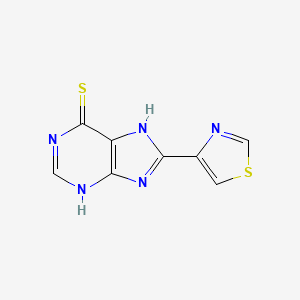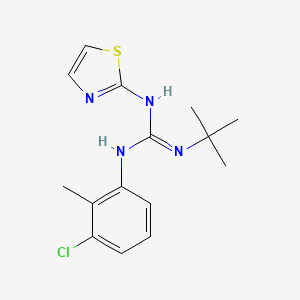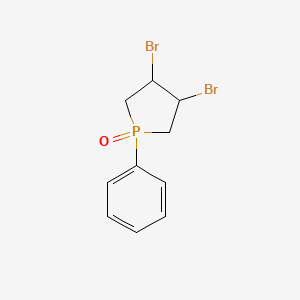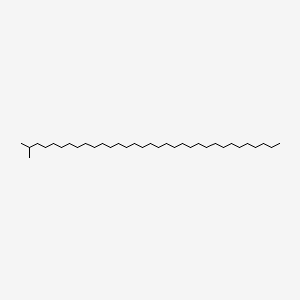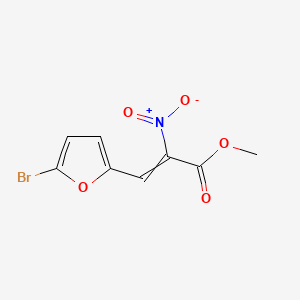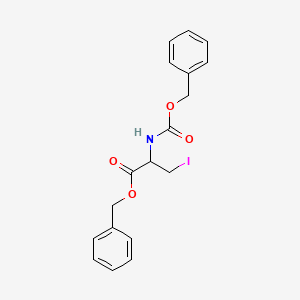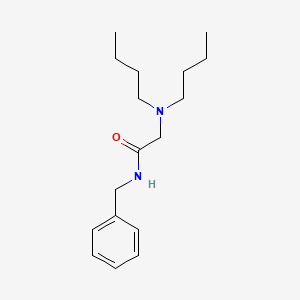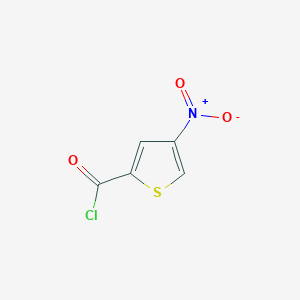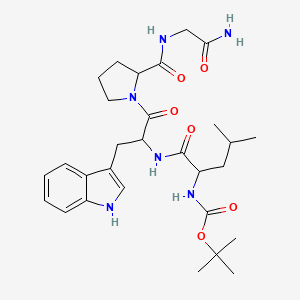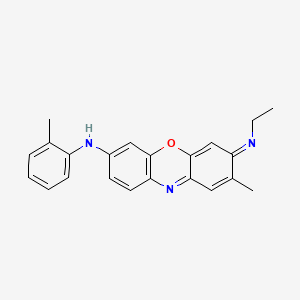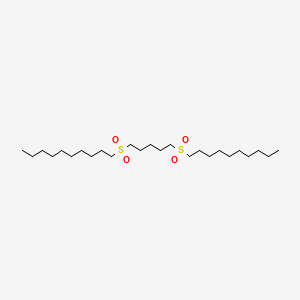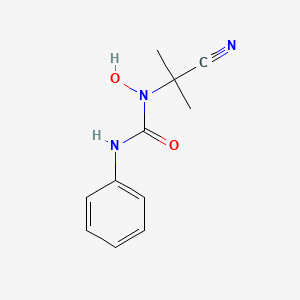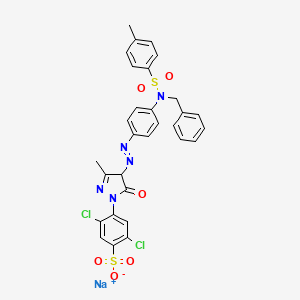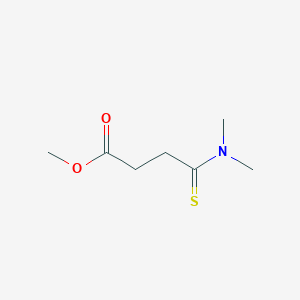
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group and a sulfanylidenebutanoate moiety, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of dimethylamine to a suitable precursor, such as a butanoate derivative. This reaction typically occurs under mild conditions and can be completed in a relatively short time frame, often within 30 minutes .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include multi-step synthesis processes that incorporate green chemistry principles to minimize environmental impact. For example, solvent-free reactions and the use of catalytic amounts of base are employed to enhance sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanylidenebutanoate moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound can be utilized in biochemical studies to investigate the role of sulfur in biological systems.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the sulfanylidenebutanoate moiety can undergo redox reactions. These interactions can modulate various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent in various applications.
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Another compound with a dimethylamino group, used in different chemical reactions.
Uniqueness
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate stands out due to its unique combination of a dimethylamino group and a sulfanylidenebutanoate moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
73199-96-9 |
|---|---|
Molekularformel |
C7H13NO2S |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
methyl 4-(dimethylamino)-4-sulfanylidenebutanoate |
InChI |
InChI=1S/C7H13NO2S/c1-8(2)6(11)4-5-7(9)10-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
YQLWYNZDYMQQJA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


